![molecular formula C11H10F2O3 B1360691 5-(2,4-Difluorophenyl)-5-oxovaleric acid CAS No. 898766-25-1](/img/structure/B1360691.png)
5-(2,4-Difluorophenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the 2,4-difluorophenyl group and the formation of the 5-oxovaleric acid group. One possible method could involve a cross-coupling reaction, which is commonly used in the synthesis of complex organic compounds .
Chemical Reactions Analysis
The chemical reactions involving “5-(2,4-Difluorophenyl)-5-oxovaleric acid” would depend on the specific conditions and reagents used. It’s likely that this compound could participate in a variety of organic reactions, given its multiple functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2,4-Difluorophenyl)-5-oxovaleric acid” would depend on its specific structure. Factors that could influence its properties include its functional groups, molecular weight, and overall structure .
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Properties
5-(2,4-Difluorophenyl)-5-oxovaleric acid, specifically as diflunisal, has been identified as a potent analgesic and anti-inflammatory agent. This compound has been found to be more effective than aspirin in pain relief and inflammation reduction due to its chemical structure, which includes a difluorophenyl substituent at the C5 position of salicylic acid. This structural modification has led to increased lipophilicity, longer duration of action, and enhanced anti-inflammatory and analgesic activities. The absence of an O-acetyl group in diflunisal differentiates it from aspirin and makes it a reversible cyclooxygenase inhibitor with additional oxygen radical scavenging effects (Hannah et al., 1977), (Hannah et al., 1978), (Shen, 1983).
Antimicrobial Activity
A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, including compounds related to 5-(2,4-Difluorophenyl)-5-oxovaleric acid, have been synthesized and shown to exhibit good antimicrobial activity against various pathogenic bacterial and fungal strains. This indicates the potential use of 5-(2,4-Difluorophenyl)-5-oxovaleric acid and its derivatives in the field of antimicrobial drugs (Mallesha & Mohana, 2014).
Biochemical and Metabolic Studies
This compound has also been involved in biochemical research, such as studies on the metabolism of certain organic compounds by bacteria. For example, research involving the bacterial degradation of catechol and similar compounds has referenced the use of structurally related compounds to 5-(2,4-Difluorophenyl)-5-oxovaleric acid, highlighting its relevance in understanding biochemical pathways and microbial metabolism (Dagley & Gibson, 1965).
Role in Metabolite Signaling
In metabolic studies, related compounds such as 5-oxoproline, derived from 5-(2,4-Difluorophenyl)-5-oxovaleric acid, have been identified as metabokines that play a role in signaling between different types of adipose tissues and muscles. This research indicates the compound's importance in understanding the metabolic interactions and energy expenditure in the body (Whitehead et al., 2021).
Impurity Analysis in Pharmaceutical Synthesis
5-(2,4-Difluorophenyl)-5-oxovaleric acid, particularly in its chloride form (5-CVC), has been a subject of study for impurity analysis in pharmaceutical synthesis. It's used as an alkylating agent in the synthesis of various pharmaceutical intermediates and active ingredients. The development of a specific and sensitive method to determine its impurities indicates its significance in ensuring the quality of pharmaceutical products (Tang et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,4-difluorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZANFSIBAIORCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645330 |
Source
|
Record name | 5-(2,4-Difluorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)-5-oxovaleric acid | |
CAS RN |
898766-25-1 |
Source
|
Record name | 5-(2,4-Difluorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.